

# CAS number and molecular structure of Methyl 2-aminohexanoate hydrochloride

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## Compound of Interest

Compound Name: *Methyl 2-aminohexanoate hydrochloride*

Cat. No.: *B555566*

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## Technical Guide: Methyl 2-aminohexanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2-aminohexanoate hydrochloride** is a chemical compound belonging to the class of amino acid esters. As a derivative of hexanoic acid, it possesses both an amine and a methyl ester functional group, making it a valuable building block in various synthetic applications. Its structural similarity to natural amino acids suggests its potential utility in peptidomimetics, drug discovery, and the development of novel chemical entities. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for **Methyl 2-aminohexanoate hydrochloride**.

### Physicochemical Properties

The fundamental physicochemical properties of **Methyl 2-aminohexanoate hydrochloride** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
CAS Number	77300-48-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	181.66 g/mol	[1]
Canonical SMILES	CCCCC(N)C(=O)OC.Cl	[1]
Physical State	Solid	[1]

## Molecular Structure

The molecular structure of **Methyl 2-aminohexanoate hydrochloride** is characterized by a six-carbon hexanoate backbone with an amino group at the second carbon ( $\alpha$ -position) and a methyl ester at the carboxyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

(Note: An actual image of the 2D structure should be embedded here. As a text-based AI, I cannot generate images directly. The structure can be drawn using any chemical drawing software based on the SMILES string: CCCCC(N)C(=O)OC.Cl)

## Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **Methyl 2-aminohexanoate hydrochloride** are not abundantly available in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. A common method for the synthesis of amino acid methyl esters involves the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

## General Experimental Protocol: Synthesis

A plausible synthetic route for **Methyl 2-aminohexanoate hydrochloride** is outlined below. This protocol is based on established methods for the synthesis of similar amino acid esters.

- **Reaction Setup:** Suspend 2-aminohexanoic acid in anhydrous methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

- Acidification: Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise while maintaining the temperature at 0°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Workup: Remove the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield pure **Methyl 2-aminohexanoate hydrochloride**.

## Characterization Data

Comprehensive, publicly available spectroscopic data specifically for **Methyl 2-aminohexanoate hydrochloride** is limited. However, based on its structure, the expected characterization data would include:

Spectroscopic Method	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the methyl ester protons, the α-proton, the protons of the butyl side chain, and the ammonium protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the α-carbon, the methyl ester carbon, and the carbons of the butyl side chain.
IR Spectroscopy	Characteristic absorption bands for the N-H stretches of the ammonium group, C-H stretches, the C=O stretch of the ester, and C-N and C-O stretches.
Mass Spectrometry	A molecular ion peak corresponding to the free base (C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub> ) and fragmentation patterns consistent with the structure.

## Potential Applications in Drug Development

Given its structure as an unnatural amino acid ester, **Methyl 2-aminohexanoate hydrochloride** holds potential as a valuable building block in drug discovery and development.

## Peptide Synthesis and Peptidomimetics

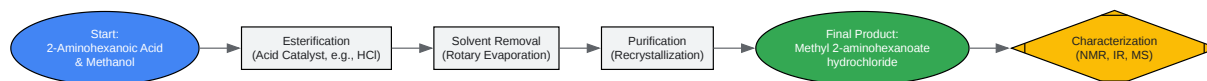
The compound can be incorporated into peptide chains to create peptidomimetics with modified properties. The non-natural side chain can influence the peptide's conformation, stability against enzymatic degradation, and binding affinity to biological targets.

## PROTAC Linkers

Isomers and analogues of **Methyl 2-aminohexanoate hydrochloride**, such as Methyl 6-aminohexanoate hydrochloride, are utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The aliphatic chain of **Methyl 2-aminohexanoate hydrochloride** could serve as a flexible spacer in a PROTAC linker, connecting a target-binding ligand to an E3 ligase-recruiting moiety.

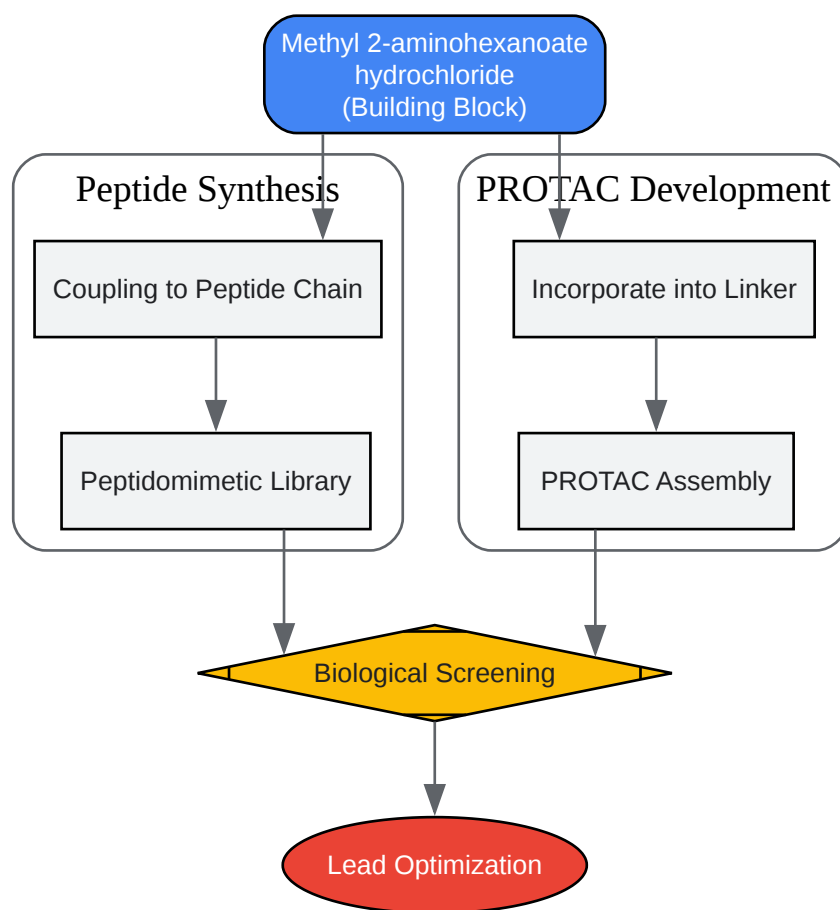
## Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow for the synthesis and a logical workflow for its application in drug discovery.



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Caption: Synthetic workflow for **Methyl 2-aminohexanoate hydrochloride**.



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Caption: Application workflow in drug discovery.

## Conclusion

**Methyl 2-aminohexanoate hydrochloride** represents a potentially useful, yet under-characterized, chemical entity for applications in synthetic and medicinal chemistry. While detailed experimental data in the public domain is sparse, its structural features suggest its utility as a building block for creating novel molecules with potential therapeutic applications, particularly in the fields of peptidomimetics and targeted protein degradation. Further research into its synthesis, characterization, and application is warranted to fully explore its potential.

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## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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